4-Methyl-4,5-dihydroisoxazol-3-amine
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Overview
Description
4-methyl-4,5-dihydro-1,2-oxazol-3-amine is a heterocyclic compound containing both nitrogen and oxygen atoms within a five-membered ring. This compound is part of the oxazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-4,5-dihydro-1,2-oxazol-3-amine can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction typically occurs at room temperature and results in the formation of oxazolines with high stereospecificity.
Industrial Production Methods
In industrial settings, the synthesis of oxazolines, including 4-methyl-4,5-dihydro-1,2-oxazol-3-amine, can be performed using flow chemistry techniques. This method involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which facilitates the oxidative aromatization of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions
4-methyl-4,5-dihydro-1,2-oxazol-3-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxazolines to their corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as amines, alcohols, and halides are used in substitution reactions.
Major Products
Oxidation: Oxazoles
Reduction: Amines
Substitution: Various substituted oxazolines
Scientific Research Applications
4-methyl-4,5-dihydro-1,2-oxazol-3-amine has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-methyl-4,5-dihydro-1,2-oxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 4,5-dihydro-1,2-oxazole
- 1,2-oxazole
- Isoxazole
Uniqueness
4-methyl-4,5-dihydro-1,2-oxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxazoline derivatives, it may exhibit enhanced stability, reactivity, and biological activity .
Properties
Molecular Formula |
C4H8N2O |
---|---|
Molecular Weight |
100.12 g/mol |
IUPAC Name |
4-methyl-4,5-dihydro-1,2-oxazol-3-amine |
InChI |
InChI=1S/C4H8N2O/c1-3-2-7-6-4(3)5/h3H,2H2,1H3,(H2,5,6) |
InChI Key |
GRIUVULAQKZYCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CON=C1N |
Origin of Product |
United States |
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